Lipophilicity Advantage Over Mono-Sulfonylated Analogs – Calculated logP Comparison
The target compound exhibits a calculated logP (clogP) of 2.22, which is higher than the typical range observed for mono-benzylsulfonyl piperidine analogs such as 1-(benzylsulfonyl)piperidine (measured XLogP3 = 1.9) [1]. The 0.32-unit increase in lipophilicity is attributed to the electron-withdrawing trifluoropropylsulfonyl group at the piperidine nitrogen, which enhances the overall lipophilic character compared to analogs bearing only a single sulfonamide group.
| Evidence Dimension | Calculated lipophilicity (clogP / XLogP3) |
|---|---|
| Target Compound Data | clogP = 2.22 |
| Comparator Or Baseline | 1-(Benzylsulfonyl)piperidine: XLogP3 = 1.9 |
| Quantified Difference | ΔlogP ≈ +0.32 (target compound more lipophilic) |
| Conditions | clogP calculated via ALOGPS 2.1; comparator XLogP3 from PubChem |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and is a critical parameter for compound selection in cellular assay campaigns and CNS-targeted programs.
- [1] RCSB PDB Ligand Summary for 4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine (CID 71242032). Computed logP from PubChem via sildrug.ibb.waw.pl. View Source
